molecular formula C14H16N4O B6458156 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide CAS No. 2549042-83-1

2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide

Cat. No.: B6458156
CAS No.: 2549042-83-1
M. Wt: 256.30 g/mol
InChI Key: SWMZNGMPKRSKRW-UHFFFAOYSA-N
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Description

2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds contain a carboxamido substituent attached to a benzene ring. The presence of the pyrimidine ring in its structure makes it a significant molecule in various pharmacological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide typically involves the reaction of 2,5,6-trimethylpyrimidine-4-amine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide is unique due to its specific structural features, which confer distinct biological activities. Its trimethylpyrimidine moiety is a key factor in its pharmacological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-8-9(2)16-10(3)17-14(8)18-12-7-5-4-6-11(12)13(15)19/h4-7H,1-3H3,(H2,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMZNGMPKRSKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NC2=CC=CC=C2C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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